N,N,5-Trimethylisoxazol-3-amine

Description

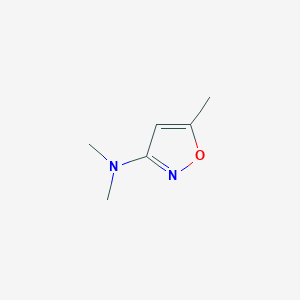

Structure

3D Structure

Properties

IUPAC Name |

N,N,5-trimethyl-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-4-6(7-9-5)8(2)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUDDTPYFKELQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N,N,5-Trimethylisoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the current understanding of N,N,5-Trimethylisoxazol-3-amine. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Chemical Properties

This compound, with the CAS number 60148-37-0, is a substituted isoxazole derivative. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. While extensive experimental data for this specific compound is limited in publicly available literature, its fundamental properties can be summarized and predicted based on its structure.

Table 1: Summary of Chemical Properties for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O | PubChem[1] |

| Molecular Weight | 126.16 g/mol | PubChem[1] |

| CAS Number | 60148-37-0 | BLD Pharm[2] |

| IUPAC Name | This compound | PubChem[1] |

| Structure | Inferred from name | |

| Predicted Boiling Point | Not available | |

| Predicted Melting Point | Not available | |

| Predicted Solubility | Not available |

Synthesis of this compound: A Proposed Experimental Protocol

The proposed synthesis involves a two-step process:

-

Synthesis of 3-Amino-5-methylisoxazole: This precursor is a known compound and several synthetic routes have been reported. A common method involves the cyclization of a suitable precursor with hydroxylamine.[3][4]

-

N,N-Dimethylation of 3-Amino-5-methylisoxazole: The resulting primary amine can then be dimethylated to yield the target tertiary amine, this compound.

Below is a detailed, hypothetical experimental protocol for this synthesis.

Step 1: Synthesis of 3-Amino-5-methylisoxazole

This protocol is adapted from known procedures for the synthesis of 3-amino-5-alkylisoxazoles.[5]

Materials:

-

Ethyl acetoacetate

-

Acetonitrile

-

Sodium hydride (NaH) or another suitable base

-

Hydroxylamine hydrochloride

-

Potassium carbonate

-

Toluene

-

Anhydrous ferric chloride

-

Concentrated hydrochloric acid

-

30% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

-

Formation of Acetoacetonitrile: In a flame-dried round-bottom flask under a nitrogen atmosphere, a solution of ethyl acetoacetate and acetonitrile in an appropriate solvent (e.g., tetrahydrofuran) is treated with a strong base such as sodium hydride at a low temperature. The reaction is allowed to warm to room temperature and stirred until completion.

-

Cyclization with Hydroxylamine: The resulting acetoacetonitrile is then reacted with hydroxylamine hydrochloride in the presence of a base like potassium carbonate in an aqueous solution. The mixture is heated to facilitate the cyclization reaction.

-

Work-up and Isolation: After cooling, the reaction mixture is extracted with an organic solvent. The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-amino-5-methylisoxazole.

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain pure 3-amino-5-methylisoxazole.

Step 2: N,N-Dimethylation of 3-Amino-5-methylisoxazole

This step will utilize a standard reductive amination procedure.

Materials:

-

3-Amino-5-methylisoxazole (from Step 1)

-

Formaldehyde (37% aqueous solution)

-

Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB)

-

Methanol or other suitable solvent

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Appropriate solvents for extraction (e.g., dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask, 3-amino-5-methylisoxazole is dissolved in methanol.

-

Formation of the Imine: To this solution, an excess of aqueous formaldehyde is added, and the mixture is stirred at room temperature.

-

Reduction: After a suitable time for imine formation, the reducing agent (e.g., sodium borohydride) is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane.

-

Isolation and Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude this compound. The product can be further purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A singlet corresponding to the methyl group on the isoxazole ring (C5-CH₃). - A singlet for the two equivalent methyl groups on the amine nitrogen (N(CH₃)₂). - A singlet for the proton on the isoxazole ring (C4-H). |

| ¹³C NMR | - A signal for the methyl carbon on the isoxazole ring. - A signal for the carbons of the N-methyl groups. - Signals for the quaternary carbons and the CH carbon of the isoxazole ring. |

| FT-IR | - C-H stretching vibrations for the methyl groups. - C=N and C=C stretching vibrations characteristic of the isoxazole ring. - C-N stretching vibrations for the tertiary amine. - Absence of N-H stretching bands, confirming the tertiary nature of the amine.[6][7] |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of C₆H₁₀N₂O. - Fragmentation patterns characteristic of isoxazoles and tertiary amines. |

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information regarding the biological activity, pharmacological properties, or mechanism of action of this compound. The isoxazole moiety is present in a number of biologically active compounds, and derivatives of 3-aminoisoxazole have been investigated for various therapeutic applications.[8][9] However, the specific activity of this trimethylated derivative remains to be elucidated.

Further research, including in vitro and in vivo screening, would be necessary to determine if this compound possesses any significant biological effects.

Experimental Workflows and Diagrams

To aid in the synthesis of this compound, a workflow diagram for the proposed synthetic route is provided below.

Caption: Proposed two-step synthesis of this compound.

Conclusion

This compound is a chemical compound with limited available data. This guide has provided a summary of its known chemical properties and a detailed, plausible protocol for its synthesis. The absence of information on its biological activity presents an opportunity for future research to explore its potential pharmacological applications. The provided synthetic workflow and predicted spectroscopic data will be valuable for researchers aiming to synthesize and characterize this molecule.

References

- 1. This compound | C6H10N2O | CID 91884803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 60148-37-0|this compound|BLD Pharm [bldpharm.com]

- 3. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 4. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 5. CN107602497B - Preparation method of 3-amino-5-alkylisoxazole - Google Patents [patents.google.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

N,N,5-Trimethylisoxazol-3-amine: An Overview of a Sparsely Documented Compound

CAS Number: 60148-37-0 Molecular Formula: C₆H₁₀N₂O Molecular Weight: 126.16 g/mol

Introduction

N,N,5-Trimethylisoxazol-3-amine is a substituted isoxazole derivative. While its chemical structure is defined, a comprehensive review of publicly available scientific literature and technical databases reveals a significant lack of in-depth information regarding its synthesis, specific chemical properties, biological activities, and mechanism of action. This guide aims to provide a transparent overview of the available information, supplemented with general knowledge of the isoxazole chemical class to offer context for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not described in the surveyed literature. However, general synthetic routes for the core structure, 3-amino-5-methylisoxazole, have been reported. These methods can provide a foundational understanding for the potential synthesis of its N,N-dimethylated derivative.

One common approach to the 3-amino-5-methylisoxazole core involves the reaction of a nitrile compound with hydroxyurea in the presence of an alkali metal hydroxide. The pH is typically maintained between 10.1 and 13.[1][2] Another method describes the reaction of 3-hydroxybutanenitrile with hydroxylamine hydrochloride and potassium carbonate, followed by treatment with iron(III) chloride.[3]

Hypothetical Synthesis Workflow

Based on general organic chemistry principles, a potential synthesis for this compound could involve the N-alkylation of 3-amino-5-methylisoxazole. This is a logical, though unconfirmed, pathway.

Caption: Hypothetical synthesis of this compound.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature detailing the biological activity or the mechanism of action of this compound. Consequently, no signaling pathways involving this compound can be described or visualized.

However, the broader class of isoxazole derivatives is known to exhibit a wide range of pharmacological activities.[4][5][6][7][8] These activities are highly dependent on the specific substitutions on the isoxazole ring. Documented biological effects of various isoxazole-containing compounds include:

-

Antimicrobial Activity: Many isoxazole derivatives have been investigated for their antibacterial and antifungal properties.[4][5][6]

-

Anticancer Activity: Certain substituted isoxazoles have demonstrated cytotoxic effects against various cancer cell lines.[4][8]

-

Anti-inflammatory Activity: The isoxazole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[4]

-

Analgesic and Anticonvulsant Properties: Some isoxazole derivatives have shown effects on the central nervous system.[4]

Logical Relationship of Isoxazole Biological Screening

For a novel, uncharacterized isoxazole derivative like this compound, a logical first step in determining its biological activity would be to screen it against a panel of common assays.

Caption: General workflow for initial biological screening of a novel isoxazole.

Conclusion

This compound (CAS 60148-37-0) remains a poorly characterized compound in the public scientific domain. While the isoxazole chemical class is of significant interest in medicinal chemistry due to its diverse biological activities, specific data for this particular derivative is absent. Further research is required to elucidate its physicochemical properties, develop synthetic protocols, and investigate its potential pharmacological effects. Researchers interested in this molecule may need to perform de novo characterization and biological screening.

References

- 1. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]

- 2. DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents [patents.google.com]

- 3. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. ijcrt.org [ijcrt.org]

- 7. ijpca.org [ijpca.org]

- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on N,N,5-Trimethylisoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,5-Trimethylisoxazol-3-amine is a substituted isoxazole, a class of heterocyclic compounds recognized for its wide-ranging pharmacological activities. The isoxazole nucleus is a key pharmacophore in numerous bioactive molecules and approved drugs. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, physicochemical properties, and potential biological activities. Due to the limited specific data on this particular compound, this review also encompasses information on closely related 3-amino-5-methylisoxazole derivatives to provide a broader context and potential avenues for future research.

Introduction

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is present in a variety of natural products and synthetic molecules with significant biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The substitution pattern on the isoxazole core dictates the molecule's pharmacological profile. 3-Amino-5-methylisoxazole, a close structural analog of the title compound, serves as a versatile building block for the synthesis of more complex molecules, including isoxazolopyrimidinones.[1] This guide aims to collate and present the technical data available for this compound to support further research and development efforts.

Physicochemical Properties

Quantitative data for this compound is sparse in the public domain. The following table summarizes the basic molecular information.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O | PubChem[3] |

| Molecular Weight | 126.16 g/mol | PubChem[3] |

| CAS Number | 60148-37-0 | BLD Pharm[4] |

| Canonical SMILES | CN(C)C1=CC(=NO1)C | PubChem[3] |

| InChI | InChI=1S/C6H10N2O/c1-5-4-6(8(2)3)7-9-5/h4H,1-3H3 | PubChem[3] |

Synthesis and Experimental Protocols

General Synthesis of 3-Amino-5-methylisoxazole

A common precursor, 3-amino-5-methylisoxazole, can be synthesized through several routes. One patented method involves a three-step process starting from ethyl acetate and acetonitrile.[5]

Experimental Protocol (Hypothetical, based on related syntheses):

-

Step 1: Synthesis of Acetyl Acetonitrile: Ethyl acetate and acetonitrile are reacted in the presence of a strong base like sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) to form acetyl acetonitrile.[5]

-

Step 2: Formation of Hydrazone: The resulting acetyl acetonitrile is then reacted with p-toluenesulfonyl hydrazide to form the corresponding hydrazone.[5]

-

Step 3: Ring Closure: The hydrazone undergoes a ring-closing reaction with hydroxylamine hydrochloride under alkaline conditions to yield 3-amino-5-methylisoxazole.[5]

Another documented method involves the reaction of 3-hydroxybutanenitrile with hydroxylamine hydrochloride and potassium carbonate, followed by treatment with iron(III) chloride in toluene.[6] This process yields 3-amino-5-methylisoxazole with a reported purity of 98.8% and a yield of 77%.[6]

N,N-Dimethylation of 3-Amino-5-methylisoxazole (Hypothetical Workflow)

The final step to obtain this compound would involve the dimethylation of the primary amine group of 3-amino-5-methylisoxazole. This is a common transformation in organic synthesis.

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Direct pharmacological data for this compound is not available in the current literature. However, the broader class of isoxazole derivatives has been extensively studied and shown to exhibit a wide range of biological activities.

The isoxazole scaffold is a component of molecules with known antibacterial, antifungal, anti-HIV, and anticancer activities.[1] For instance, some (5-oxazolyl)phenyl amine derivatives have demonstrated potent antiviral activity against Hepatitis C virus (HCV) and Coxsackie virus B3 (CVB3).[2] Additionally, various N-acyl-α-amino ketones and 1,3-oxazoles, which share structural similarities, have shown antimicrobial effects.[7]

Given the diverse bioactivities of related compounds, this compound could potentially interact with various biological targets. The logical relationship for investigating its potential bioactivity is outlined below.

Caption: Logical workflow for the investigation of biological activity.

Conclusion and Future Directions

This compound is a compound for which detailed scientific data is currently lacking. This guide has provided an overview of its basic properties and a hypothetical, yet plausible, synthetic pathway based on established chemical principles for related isoxazoles. The rich pharmacology of the isoxazole class of compounds suggests that this compound may possess interesting biological activities worthy of investigation.

Future research should focus on:

-

Developing and optimizing a robust synthetic protocol for this compound.

-

Performing comprehensive physicochemical characterization.

-

Conducting broad-spectrum biological screening to identify potential therapeutic applications.

-

Elucidating the mechanism of action for any identified biological activities.

This foundational work will be crucial for unlocking the potential of this compound in drug discovery and development.

References

- 1. revues.imist.ma [revues.imist.ma]

- 2. Synthesis and antiviral activity of a novel class of (5-oxazolyl)phenyl amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H10N2O | CID 91884803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 60148-37-0|this compound|BLD Pharm [bldpharm.com]

- 5. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 6. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

The Emergence of N,N,5-Trimethylisoxazol-3-amine: A Technical Guide on its Synthesis and Potential Biological Significance

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information regarding the specific discovery, biological activity, and detailed experimental protocols for N,N,5-Trimethylisoxazol-3-amine is limited. This guide provides a comprehensive overview based on the synthesis of its immediate precursor, 3-Amino-5-methylisoxazole, and the broader biological context of isoxazole derivatives. The experimental protocols described herein are inferred from established chemical methodologies.

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide focuses on this compound, a specific derivative for which detailed public data is scarce. By examining the synthesis of its likely precursor, 3-Amino-5-methylisoxazole, and the general biological landscape of related isoxazole compounds, we can infer the potential significance and avenues for future research into this molecule.

Synthesis of this compound

The synthesis of this compound can be logically approached through the N-methylation of its primary amine precursor, 3-Amino-5-methylisoxazole. The synthesis of this precursor is well-documented.

Synthesis of the Precursor: 3-Amino-5-methylisoxazole

Several synthetic routes to 3-Amino-5-methylisoxazole have been reported. A common and effective method involves the cyclization of a nitrile compound with hydroxylamine.

Experimental Protocol:

A two-step process is commonly employed for the synthesis of 3-Amino-5-methylisoxazole.

-

Step 1: Reaction of 3-hydroxybutanenitrile with hydroxylamine hydrochloride.

-

Combine hydroxylamine hydrochloride (14.0g, 0.20mol) and potassium carbonate (70.5g, 0.51mol) in 100mL of water.

-

Stir the mixture at room temperature for 20 minutes.

-

Add 3-hydroxybutanenitrile (14.5g, 0.17mol).

-

Heat the reaction mixture to 60°C and maintain for 6 hours.

-

After cooling to room temperature, add toluene (200mL) to separate the aqueous layer.

-

-

Step 2: Cyclization with iron(III) chloride.

-

To the organic layer from the previous step, add anhydrous ferric chloride (2.76g, 17mmol).

-

Heat the mixture to reflux using a water separator until the theoretical amount of water is collected.

-

Cool the reaction mixture and adjust the pH to 1-2 with concentrated hydrochloric acid.

-

Stir for 1 hour, then separate and discard the organic layer.

-

Adjust the pH of the aqueous layer to 11-13 with 30% sodium hydroxide solution to precipitate the product.

-

Filter the precipitate, wash with water, and dry to yield 3-Amino-5-methylisoxazole.[1]

-

Proposed Synthesis of this compound

The final step to obtain this compound involves the dimethylation of the primary amine group of 3-Amino-5-methylisoxazole. A standard method for this transformation is reductive amination.

Experimental Protocol (Proposed):

-

Dissolve 3-Amino-5-methylisoxazole (1 equivalent) in a suitable solvent such as methanol or acetonitrile.

-

Add an excess of formaldehyde (a 37% aqueous solution, >2 equivalents) to the solution.

-

The reaction mixture is then treated with a reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), added portion-wise at 0°C.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched, and the product is extracted, purified by column chromatography, and characterized by spectroscopic methods (NMR, MS).

Synthesis Workflow Diagram:

Caption: Proposed synthesis pathway for this compound.

Potential Biological Activities of Isoxazole Derivatives

While no specific biological data for this compound has been found in the public domain, the isoxazole ring is a core component of many biologically active compounds.[2][3][4][5][6] The biological activities of isoxazole derivatives are diverse and depend on the nature and position of substituents on the isoxazole ring.

Table 1: Summary of Reported Biological Activities of Isoxazole Derivatives

| Biological Activity | Description | Key Substituent Effects | Reference(s) |

| Antimicrobial | Active against various strains of bacteria and fungi. | Presence of halogen or nitro groups on phenyl rings attached to the isoxazole core can enhance activity. | [3] |

| Anti-inflammatory | Inhibition of inflammatory pathways. | Often associated with COX-2 inhibition. | [7] |

| Anticancer | Cytotoxic effects against various cancer cell lines. | Varies greatly with substitution patterns. | [2] |

| Analgesic | Pain-relieving properties. | Investigated in various derivatives of 3-Amino-5-methylisoxazole. | [7] |

| Antioxidant | Ability to scavenge free radicals. | Reported for various disubstituted and trisubstituted isoxazoles. | [2] |

Future Research Directions

The lack of specific data on this compound presents a clear opportunity for further investigation. A logical workflow for future research is outlined below.

Drug Discovery and Development Workflow:

Caption: A general workflow for the investigation of novel compounds like this compound.

Conclusion

This compound is a readily synthesizable molecule from its precursor, 3-Amino-5-methylisoxazole. While its specific biological functions remain to be elucidated, the rich pharmacology of the isoxazole class of compounds suggests that it could be a valuable candidate for biological screening. The synthetic protocols and general biological context provided in this guide aim to serve as a foundational resource for researchers interested in exploring the potential of this and other related isoxazole derivatives in drug discovery and development. Further research is warranted to uncover the specific properties of this compound and determine its place within the landscape of pharmacologically active isoxazoles.

References

- 1. 3-Amino-5-methylisoxazole synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. ijcrt.org [ijcrt.org]

- 5. ijpca.org [ijpca.org]

- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Screening of Some Derivatives of 3-Amino-5-Methylisoxazoles – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to N,N,5-Trimethylisoxazol-3-amine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of N,N,5-trimethylisoxazol-3-amine. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This name is derived from its parent structure, 5-methylisoxazol-3-amine, with two additional methyl groups attached to the amine nitrogen.

Quantitative data for this compound and its immediate precursor, 5-methylisoxazol-3-amine, are summarized below for comparison. Data for the parent amine is more readily available and provides a baseline for the properties of its N,N-dimethylated derivative.

Table 1: Physicochemical Properties

| Property | This compound | 5-Methylisoxazol-3-amine[1] |

| Molecular Formula | C₆H₁₀N₂O | C₄H₆N₂O |

| Molecular Weight | 126.16 g/mol | 98.10 g/mol |

| CAS Number | 60148-37-0 | 1072-67-9 |

| IUPAC Name | This compound | 5-methyl-1,2-oxazol-3-amine |

| Canonical SMILES | CN(C)C1=CC(=NO1)C | CC1=CC(=NO1)N |

| InChI | InChI=1S/C6H10N2O/c1-5-4-6(7(2)3)8-9-5/h4H,1-3H3 | InChI=1S/C4H6N2O/c1-3-2-4(5)6-7-3/h2H,1H3,(H2,5,6) |

Note: Experimental data such as melting point, boiling point, and detailed spectral information for this compound are not widely available in public databases but may be accessible through commercial suppliers.[2]

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in widely available literature. However, it can be readily achieved via the N,N-dimethylation of its primary amine precursor, 5-methylisoxazol-3-amine. Several general and efficient methods for the N-methylation of primary amines have been established. Below is a detailed, representative protocol adapted from established methods for reductive amination.

Proposed Synthesis Workflow

The logical workflow for the synthesis involves the reductive amination of the primary amine precursor.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Catalytic Reductive N-Dimethylation

This protocol is based on highly efficient, green chemistry methods for N-methylation using a heterogeneous catalyst.[3][4]

Materials:

-

5-Methylisoxazol-3-amine (starting material)

-

Formaldehyde (37% aqueous solution)

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

Methanol (solvent)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard work-up reagents (e.g., sodium bicarbonate, brine, ethyl acetate, anhydrous sodium sulfate)

Apparatus:

-

High-pressure stainless steel autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge.

Procedure:

-

Vessel Preparation: Place 5-methylisoxazol-3-amine (0.5 mmol) and the Ru/C catalyst (10 mg) into the stainless steel autoclave.

-

Solvent and Reagent Addition: Add methanol (5 mL) followed by the aqueous formaldehyde solution (3 mmol).

-

Inerting: Seal the autoclave and purge the system with an inert gas (e.g., Nitrogen) three times to remove air.

-

Pressurization: Pressurize the autoclave with hydrogen gas to 20 bar.

-

Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours.

-

Monitoring: (Optional, for optimization) The reaction progress can be monitored by taking aliquots and analyzing via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Work-up:

-

Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Rinse the pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) and then brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Biological Activity and Signaling Pathways

While specific studies detailing the biological activity or signaling pathway interactions of This compound are not currently available in the public domain, the isoxazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds.[5]

Derivatives of isoxazole have demonstrated a wide spectrum of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity [5]

-

Anti-inflammatory and Analgesic Effects [5]

-

Anticancer and Antileukemic Activity [6]

-

Antiviral (including anti-HIV) Activity [5]

The introduction of N,N-dimethyl groups can significantly alter a compound's physicochemical properties, such as its lipophilicity, basicity, and ability to cross biological membranes. These changes can, in turn, modulate its pharmacological activity, metabolic stability, and toxicity profile.

Logical Workflow for Biological Screening

Given the lack of specific data, a logical first step for researchers would be to perform a broad biological screening to identify potential activities. The following diagram illustrates a typical workflow for such an investigation.

Caption: General workflow for identifying the biological activity of a novel compound.

This structured approach allows for the systematic evaluation of the compound, from broad screening to detailed mechanistic studies, to uncover its therapeutic potential and the signaling pathways through which it may act.

References

- 1. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 60148-37-0|this compound|BLD Pharm [bldpharm.com]

- 3. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. revues.imist.ma [revues.imist.ma]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of N,N,5-Trimethylisoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data on N,N,5-Trimethylisoxazol-3-amine (CAS Number: 60148-37-0) is extremely limited. This guide provides a comprehensive overview based on the known properties of structurally related isoxazole amines and general chemical principles. The information presented herein should be used as a reference and a guide for potential research directions, not as a substitute for experimental verification.

Introduction

This compound is a heterocyclic amine belonging to the isoxazole class of compounds. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Isoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The N,N-dimethyl substitution on the amine group at the 3-position and the methyl group at the 5-position of the isoxazole ring in this compound are expected to influence its physicochemical properties and biological activity.

Physicochemical Properties

Specific experimental data for the physicochemical properties of this compound are not available in the current literature. However, we can infer potential properties based on closely related analogs. For comparative purposes, data for 5-Methylisoxazol-3-amine and 4,5-Dimethylisoxazol-3-amine are presented below.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 5-Methylisoxazol-3-amine | 4,5-Dimethylisoxazol-3-amine |

| CAS Number | 60148-37-0 | 1072-67-9 | 13999-39-8 |

| Molecular Formula | C₆H₁₀N₂O | C₄H₆N₂O | C₅H₈N₂O |

| Molecular Weight | 126.16 g/mol (Calculated) | 98.10 g/mol | 112.13 g/mol |

| Melting Point | N/A | N/A | N/A |

| Boiling Point | N/A | N/A | N/A |

| Solubility | N/A | N/A | N/A |

| pKa | N/A | N/A | N/A |

| LogP (XLogP3) | N/A | 0.1 | 0.8 |

N/A: Not Available in public literature.

Chemical Properties and Spectroscopic Data

The chemical reactivity of this compound will be dictated by the isoxazole ring and the dimethylamino group. The lone pair of electrons on the nitrogen of the dimethylamino group makes it a potential nucleophile and a site for protonation. The isoxazole ring can participate in various organic reactions, including electrophilic substitution and ring-opening reactions under certain conditions.

Expected Spectroscopic Characteristics:

-

¹H NMR: The spectrum is expected to show a singlet for the C5-methyl group, a singlet for the two N-methyl groups, and a singlet for the C4-proton of the isoxazole ring. The chemical shifts will be influenced by the solvent and the electronic environment.

-

¹³C NMR: The spectrum should display distinct signals for the isoxazole ring carbons, the C5-methyl carbon, and the N-methyl carbons.

-

IR Spectroscopy: Characteristic peaks would include C-H stretching vibrations for the methyl groups, C=N and C=C stretching of the isoxazole ring, and C-N stretching of the dimethylamino group.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (126.16 g/mol ) would be expected, along with characteristic fragmentation patterns.

Experimental Protocols

Due to the lack of specific literature, a detailed experimental protocol for the synthesis of this compound cannot be provided. However, a plausible synthetic route can be proposed based on the synthesis of other N,N-dialkylated aminoisoxazoles. A potential method would involve the methylation of the corresponding primary amine, 5-Methylisoxazol-3-amine.

Illustrative Experimental Protocol (Hypothetical): Synthesis of this compound from 5-Methylisoxazol-3-amine

-

Reaction Setup: To a solution of 5-Methylisoxazol-3-amine (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C.

-

Methylation: After stirring the mixture for 30 minutes, add a methylating agent such as methyl iodide (CH₃I, 2.2 eq) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Mandatory Visualizations

Hypothetical Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

An In-depth Technical Guide to N,N,5-Trimethylisoxazol-3-amine Derivatives: Synthesis, Potential Applications, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, present in a variety of commercially available drugs.[1] Derivatives of 5-aminoisoxazole, in particular, have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on N,N,5-trimethylisoxazol-3-amine and its derivatives, a specific subclass of 5-aminoisoxazoles. While direct research on this particular substitution pattern is limited, this document consolidates available information on the synthesis of closely related analogs and extrapolates potential biological activities and mechanisms of action based on the broader class of 5-aminoisoxazole derivatives. This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this chemical space.

Introduction to the Isoxazole Core

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structure imparts unique physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets. The versatility of the isoxazole core has led to its incorporation into a range of therapeutic agents.

Synthesis of this compound and its Derivatives

While specific literature detailing the synthesis of this compound is scarce, a general and reliable procedure for accessing a wide range of 3-amino-5-alkylisoxazoles has been established.[2] The regioselectivity of the reaction between a β-ketonitrile and hydroxylamine is a key consideration, with reaction conditions such as pH and temperature playing a crucial role in determining the final product.[2]

A plausible synthetic route to this compound would likely start from 3-amino-5-methylisoxazole, a commercially available starting material. The synthesis of 3-amino-5-methylisoxazole itself can be achieved through a three-step process starting from ethyl acetate and acetonitrile.[3] Subsequent N-alkylation of 3-amino-5-methylisoxazole would then yield the desired this compound.

Derivatization can be achieved through various reactions targeting the amino group of 5-methylisoxazol-3-amine. For instance, reaction with activated enol ethers can lead to the formation of isoxazolylenamines and isoxazolopyrimidinones.[4] Furthermore, N-hydroxybenzoyl derivatives of 5-methylisoxazol-3-amine have been synthesized using the Schotten-Baumann reaction.[5]

General Experimental Protocol for the Synthesis of 3-Amino-5-alkylisoxazoles

A general method for the synthesis of 3-amino-5-alkylisoxazoles involves the reaction of a β-ketonitrile with hydroxylamine. The regioselectivity is controlled by pH and temperature. At a pH between 7 and 8 and a temperature at or below 45°C, hydroxylamine preferentially reacts with the nitrile functionality, leading to the formation of the 3-aminoisoxazole isomer.[2] An acid-mediated cyclization then completes the formation of the isoxazole ring.[2]

Proposed Synthesis of this compound Derivatives

A proposed workflow for the synthesis of derivatives of this compound is outlined below. This involves the initial synthesis of the 3-amino-5-methylisoxazole core, followed by N-alkylation to obtain the tertiary amine, and subsequent derivatization.

References

- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 2. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 3. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 4. revues.imist.ma [revues.imist.ma]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isoxazole Derivatives and Their Biological Activities

Introduction

Isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, serves as a privileged scaffold in medicinal chemistry. Its unique electronic and structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. Isoxazole derivatives have garnered significant attention for their potential as therapeutic agents, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3][4] The isoxazole ring's ability to act as a bioisosteric replacement for other functional groups, coupled with its metabolic stability, makes it an attractive core for drug design and development.[5] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of isoxazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Core Biological Activities and Mechanisms of Action

Isoxazole derivatives exert their biological effects through various mechanisms, often targeting key enzymes and signaling pathways involved in disease pathogenesis.

Anticancer Activity

The anticancer properties of isoxazole derivatives are attributed to several mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of various signaling pathways.[1][6][7][8]

-

Induction of Apoptosis: Many isoxazole-containing compounds have been shown to trigger programmed cell death in cancer cells.[9][10] This is often achieved through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.

-

Tubulin Polymerization Inhibition: Several isoxazole derivatives act as microtubule-targeting agents, disrupting the dynamics of tubulin polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][11][12] These compounds often bind to the colchicine binding site of tubulin.[7]

-

Enzyme Inhibition: Isoxazole derivatives have been developed as inhibitors of various enzymes crucial for cancer progression, such as protein kinases, aromatase, and topoisomerase.[1][6]

Antimicrobial Activity

Isoxazole is a core component of several clinically used antibiotics, such as sulfamethoxazole, cloxacillin, and dicloxacillin.[13] Novel isoxazole derivatives continue to be explored for their efficacy against a broad spectrum of bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Anti-inflammatory Activity

The anti-inflammatory effects of isoxazole derivatives are primarily linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[14] By blocking COX-2, these compounds reduce the production of prostaglandins, key mediators of pain and inflammation.[15][16] The well-known NSAID, Valdecoxib, features an isoxazole core.[2]

Quantitative Data on Biological Activities

The following tables summarize the biological activity of representative isoxazole derivatives from various studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Isoxazole Derivatives (IC50 values in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63 | [17] |

| Isoxazole-naphthalene derivative (Compound 5j) | MCF-7 | 1.23 | [7] |

| Isoxazole Curcumin Derivative (Compound 40) | MCF-7 | 3.97 | [1] |

| Diosgenin-isoxazole derivative (Compound 24) | MCF-7 | 9.15 | [1] |

| Diosgenin-isoxazole derivative (Compound 24) | A549 | 14.92 | [1] |

| Pyrazole/isoxazole linked arylcinnamide (Compound 15a) | HeLa | 0.4 | [11] |

| Pyrazole/isoxazole linked arylcinnamide (Compound 15b) | HeLa | 1.8 | [11] |

| Pyrazole/isoxazole linked arylcinnamide (Compound 15e) | HeLa | 1.2 | [11] |

| Indole C-glycoside hybrid (Compound 34) | MDA-MB-231 | 22.3 | [18] |

Table 2: Antimicrobial Activity of Isoxazole Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference(s) |

| Isoxazole derivative 4e | Candida albicans | 6-60 | [6] |

| Isoxazole derivative 4g | Candida albicans | 6-60 | [6] |

| Isoxazole derivative 4h | Candida albicans | 6-60 | [6] |

| Isoxazole derivative 4e | Bacillus subtilis | 10-80 | [6] |

| Isoxazole derivative 4e | Escherichia coli | 30-80 | [6] |

| 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole | S. aureus (MSSA) | 3.12 | [6] |

| 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazole | S. aureus (MRSA) | 4.61 | [6] |

| 3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(4-fluorophenyl) isoxazol-5-yl)-1,2,4-oxadiazole | S. aureus | 1.56 - 6.25 | [6] |

Table 3: Anti-inflammatory Activity of Isoxazole Derivatives

| Compound/Derivative | Assay | % Inhibition or IC50 | Reference(s) |

| N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine | Carrageenan-induced paw edema | 51% inhibition | [14] |

| 4-(3-Methoxy-phenyl)-3-(4-nitro-phenyl)-isoxazole | Carrageenan-induced paw edema | 62.24% inhibition (at 3h) | [19] |

| 4-[4-(3-Methoxy-phenyl)-isoxazol-3-yl]-phenyl-dimethylamine | Carrageenan-induced paw edema | 63.69% inhibition (at 3h) | [19] |

| 5-Lipoxygenase inhibitor (Compound 11a) | Cellular 5-Lipoxygenase synthesis | IC50 = 0.24 µM | [20] |

| 5-Lipoxygenase inhibitor (Compound 11b) | Cellular 5-Lipoxygenase synthesis | IC50 = 0.24 µM | [20] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by isoxazole derivatives is crucial for understanding their mechanism of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Caption: Anticancer mechanism via tubulin polymerization inhibition.

Caption: Anti-inflammatory mechanism via COX-2 inhibition.

Caption: Drug discovery workflow for isoxazole derivatives.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible evaluation of the biological activities of novel compounds.

Synthesis of 3,5-Diarylisoxazoles

This protocol describes a common three-step synthesis of 3,5-diarylisoxazoles starting from a substituted acetophenone and an aromatic aldehyde.[3][21][22]

-

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

To a stirred solution of a substituted acetophenone (10 mmol) and an aromatic aldehyde (10 mmol) in ethanol (50 mL), add a 40% aqueous solution of potassium hydroxide (10 mL).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the chalcone.

-

-

Step 2: Synthesis of Chalcone Dibromide

-

Dissolve the chalcone (5 mmol) in glacial acetic acid (20 mL).

-

Add a solution of bromine (5 mmol) in glacial acetic acid (5 mL) dropwise with constant stirring at room temperature.

-

Continue stirring for 1-2 hours until the color of the bromine disappears.

-

Pour the reaction mixture into ice-cold water.

-

Filter the solid product, wash with water, and dry to yield the chalcone dibromide.

-

-

Step 3: Isoxazole Formation

-

Reflux a mixture of the chalcone dibromide (2 mmol) and hydroxylamine hydrochloride (2.2 mmol) in ethanol (30 mL).

-

Slowly add a solution of potassium hydroxide (3 mmol) in ethanol (10 mL) to the refluxing mixture.

-

Continue refluxing for 3-4 hours.

-

After cooling, pour the reaction mixture into cold water.

-

Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3,5-diarylisoxazole.

-

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[23][24][25][26]

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the isoxazole derivatives in DMSO.

-

Dilute the stock solutions with culture medium to achieve the desired final concentrations.

-

Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2][4][27][28]

-

Preparation of Inoculum:

-

From a pure 18-24 hour culture of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Dilutions:

-

In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

-

Add 50 µL of the isoxazole derivative stock solution (at twice the highest desired concentration) to the first well of a row.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating acute inflammation.[29][30][31][32]

-

Animal Preparation:

-

Use adult Wistar or Sprague-Dawley rats (150-200 g).

-

Fast the animals overnight before the experiment but allow free access to water.

-

-

Compound Administration:

-

Divide the animals into groups (n=5-6 per group): vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the isoxazole derivative.

-

Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

-

-

Induction of Edema:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

The increase in paw volume is calculated as the difference between the final and initial paw volumes.

-

-

Data Analysis:

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:

-

% Inhibition = [(V_c - V_t) / V_c] x 100

-

Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

-

Conclusion

Isoxazole derivatives represent a versatile and promising class of compounds in drug discovery. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action through signaling pathway analysis further aids in the rational design of more potent and selective isoxazole-based drugs. Continued exploration of this chemical scaffold is warranted to unlock its full therapeutic potential.

References

- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. scielo.br [scielo.br]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. 2.5. Anti-cancer activity MTT assay (in vitro bioassay) [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijrrjournal.com [ijrrjournal.com]

- 14. mdpi.com [mdpi.com]

- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity : Oriental Journal of Chemistry [orientjchem.org]

- 20. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]

- 27. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 28. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 29. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 30. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 32. inotiv.com [inotiv.com]

Methodological & Application

Application Notes and Protocols for N,N,5-Trimethylisoxazol-3-amine and Its Analogs in Medicinal Chemistry

Disclaimer: Direct experimental data and established medicinal chemistry applications for N,N,5-Trimethylisoxazol-3-amine are limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related 5-methylisoxazol-3-amine derivatives and the broader class of isoxazoles. These notes are intended for research and development purposes and should be adapted and validated for specific experimental contexts.

Introduction

This compound is a small heterocyclic molecule belonging to the isoxazole class of compounds. The isoxazole scaffold is a prominent feature in a variety of biologically active molecules and approved pharmaceuticals.[1] Derivatives of the closely related 5-methylisoxazol-3-amine have been investigated for a range of medicinal chemistry applications, primarily focusing on their potential as antimicrobial and anticancer agents.[2][3][4][5] The introduction of N,N-dimethylation at the 3-amino position may influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which in turn can modulate its pharmacokinetic profile and biological activity.

Potential Applications in Medicinal Chemistry

Based on the activities of analogous compounds, this compound can be explored as a scaffold or lead compound in the following areas:

-

Antimicrobial Drug Discovery: Isoxazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[2][3][4] They can serve as starting points for the development of novel anti-infective agents, potentially targeting bacterial cell wall synthesis or other essential metabolic pathways.

-

Anticancer Drug Development: The isoxazole nucleus is present in several compounds with antiproliferative properties.[1] Analogs of this compound could be investigated for their ability to induce apoptosis or inhibit cell cycle progression in various cancer cell lines.

-

Enzyme Inhibition: The isoxazole ring can act as a bioisostere for other functional groups, enabling it to interact with the active sites of various enzymes. Potential targets could include kinases, proteases, or metabolic enzymes involved in disease pathogenesis.

Quantitative Data Summary (Hypothetical Data Based on Analogs)

The following tables summarize hypothetical quantitative data for this compound and its analogs, based on typical activity ranges observed for related isoxazole derivatives. This data is for illustrative purposes and would require experimental validation.

Table 1: Hypothetical Antimicrobial Activity of this compound Analogs

| Compound ID | Target Organism | MIC (µg/mL) |

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

| This compound | Candida albicans | 16 |

| Analog A (N-ethyl-N-methyl) | Staphylococcus aureus | 16 |

| Analog B (N,N-diethyl) | Escherichia coli | 128 |

Table 2: Hypothetical Anticancer Activity of this compound Analogs

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| This compound | MCF-7 (Breast) | 25 |

| This compound | HCT116 (Colon) | 50 |

| This compound | A549 (Lung) | >100 |

| Analog C (Aryl substitution) | MCF-7 (Breast) | 10 |

| Analog D (Heterocyclic substitution) | HCT116 (Colon) | 15 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route for this compound, adapted from general methods for the synthesis of related isoxazoles.

Materials:

-

5-Methylisoxazol-3-amine

-

Methyl iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-methylisoxazol-3-amine (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic scheme for the preparation of this compound.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strain (e.g., Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria)

-

RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Positive control antifungal (e.g., Fluconazole)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to achieve a range of concentrations.

-

Prepare an inoculum of the microbial strain adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include a positive control (microbes with no compound) and a negative control (broth only). Also, include wells with the standard antibiotic/antifungal.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram 2: Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3: In Vitro Anticancer Activity (MTT Cell Viability Assay)

This protocol describes how to assess the cytotoxic effects of this compound on cancer cell lines.[1]

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Diagram 3: Signaling Pathway for Apoptosis Induction (Hypothetical)

Caption: Hypothetical signaling pathway for apoptosis induced by an isoxazole analog.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using N,N,5-Trimethylisoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N,N,5-Trimethylisoxazol-3-amine as a versatile building block in the synthesis of fused heterocyclic compounds, particularly isoxazolo[5,4-b]pyridines. The protocols detailed below are based on established microwave-assisted, three-component reaction methodologies, adapted for this specific amine.

Application: Synthesis of Isoxazolo[5,4-b]pyridines

This compound is a valuable precursor for the rapid and efficient synthesis of isoxazolo[5,4-b]pyridines. These fused heterocyclic systems are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The methodology presented here is a one-pot, three-component synthesis that offers high atom economy and allows for the generation of a library of substituted isoxazolo[5,4-b]pyridines.

The reaction proceeds via a microwave-assisted condensation of this compound, an aromatic aldehyde, and a 1,3-dicarbonyl compound. This approach is amenable to a variety of substrates, leading to a range of functionalized products.

Quantitative Data Summary

The following table summarizes the expected yields for the synthesis of various isoxazolo[5,4-b]pyridine derivatives based on analogous reactions with 3-methylisoxazol-5-amine.[1][2] The yields are indicative and may vary with this compound.

| Aldehyde | 1,3-Dicarbonyl Compound | Product | Yield (%) |

| 4-Fluorobenzaldehyde | Tetronic Acid | 4-(4-Fluorophenyl)-3,7-dimethyl-7,8-dihydro-6H-isoxazolo[5,4-b]pyrano[4,3-b]pyridin-6-one | 67-90 |

| 4-Chlorobenzaldehyde | Indan-1,3-dione | 4-(4-Chlorophenyl)-3,7-dimethyl-6,7-dihydro-5H-indeno[1,2-b]isoxazolo[5,4-e]pyridin-5-one | 67-90 |

| Benzaldehyde | Dimedone | 4-Phenyl-3,7,7,8-tetramethyl-6,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(4H)-one | 36-79 |

| 4-Methoxybenzaldehyde | Dimedone | 4-(4-Methoxyphenyl)-3,7,7,8-tetramethyl-6,7,8,9-tetrahydroisoxazolo[5,4-b]quinolin-5(4H)-one | 36-79 |

Experimental Protocols

General Protocol for the Microwave-Assisted Three-Component Synthesis of Isoxazolo[5,4-b]pyridines

This protocol is adapted from the synthesis of related isoxazolo[5,4-b]pyridines.[1][2]

Materials:

-

This compound

-

Aromatic aldehyde (e.g., 4-fluorobenzaldehyde, benzaldehyde)

-

1,3-Dicarbonyl compound (e.g., tetronic acid, dimedone)

-

Solvent (e.g., water or a mixture of ethanoic acid and ethyl acetate (1:1))

-

Microwave synthesis vial

-

Microwave reactor

Procedure:

-

To a 10 mL microwave synthesis vial, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and the 1,3-dicarbonyl compound (1.0 mmol).

-

Add the appropriate solvent (2-3 mL). For reactions with tetronic acid or indan-1,3-dione, water can be used as a green solvent. For reactions with dimedone, a 1:1 mixture of ethanoic acid and ethyl acetate may be more effective.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at a constant temperature (typically 120-150 °C) for a specified time (typically 10-30 minutes). The optimal temperature and time should be determined for each specific combination of reactants.

-

After the reaction is complete, cool the vial to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash with a cold solvent (e.g., ethanol or water), and dry under vacuum.

-

If the product does not precipitate, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization to afford the pure isoxazolo[5,4-b]pyridine derivative.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and elemental analysis).

Visualizations

Reaction Pathway for the Synthesis of Isoxazolo[5,4-b]pyridines

Caption: Three-component synthesis of isoxazolo[5,4-b]pyridines.

Experimental Workflow

Caption: Microwave-assisted synthesis workflow.

References

Application Notes and Protocols: N,N,5-Trimethylisoxazol-3-amine as a Reagent in Drug Discovery

Introduction

N,N,5-Trimethylisoxazol-3-amine, hereafter referred to as TMI, is a substituted isoxazole amine that serves as a crucial building block in medicinal chemistry. Its primary application lies in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The isoxazole moiety is a key pharmacophore in numerous approved drugs, valued for its ability to act as a bioisostere for other functional groups and to modulate the physicochemical properties of a molecule.

This document provides detailed application notes on the utility of TMI in drug discovery, focusing on its role in the synthesis of sulfonamide-based therapeutics. It includes a generalized protocol for the synthesis of sulfamethoxazole, a widely used antibiotic, as a representative example of TMI's application.

Key Applications in Drug Discovery

The principal utility of TMI in drug discovery is its function as a precursor to the 3-amino-5-methylisoxazole group, a core component of the drug sulfamethoxazole . Sulfonamide drugs, derived from reagents like TMI, are known for their antimicrobial properties. They act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] This selective toxicity makes them effective against a variety of Gram-positive and Gram-negative bacteria.[1]

The 5-methylisoxazole ring in sulfamethoxazole, derived from TMI, is critical for its pharmacokinetic and pharmacodynamic profile, influencing its acidity, solubility, and binding affinity to the target enzyme. The versatility of the isoxazole scaffold means that derivatives can be synthesized to target other biological systems, with applications reported in anticancer and anti-inflammatory research.[2][3]

Experimental Protocols & Data

General Synthesis of Sulfonamides using an Amino-Isoxazole Core

The synthesis of isoxazole-containing sulfonamides, such as sulfamethoxazole, typically involves the coupling of an appropriately substituted sulfonyl chloride with an amino-isoxazole derivative. While TMI itself is not directly used in the final coupling step to form sulfamethoxazole, it is a key intermediate in the synthesis of the necessary 3-amino-5-methylisoxazole. The general reaction is a nucleophilic substitution where the amino group of the isoxazole attacks the electrophilic sulfur of the sulfonyl chloride.

A representative reaction is the synthesis of sulfamethoxazole from 4-acetamidobenzenesulfonyl chloride and 3-amino-5-methylisoxazole.

Protocol: Synthesis of Sulfamethoxazole

This protocol is a generalized procedure based on established synthetic routes for sulfonamides.

Materials:

-

4-acetamidobenzenesulfonyl chloride

-

3-amino-5-methylisoxazole (derived from precursors like TMI)

-

Pyridine (or another suitable base)

-

Acetone (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for hydrolysis)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-5-methylisoxazole (1.0 eq) in a mixture of acetone and pyridine at room temperature.

-

Addition of Sulfonyl Chloride: To the stirred solution, add 4-acetamidobenzenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature below 30°C.

-